molecular formula C26H45NO9 B11703898 [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate

Cat. No.: B11703898
M. Wt: 515.6 g/mol
InChI Key: PIEYYMFAQMSYFF-UHFFFAOYSA-N
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Description

The compound [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate is a highly acetylated glycoside derivative characterized by a dodecyloxy (C12) chain at the C6 position of its oxane (pyranose) ring. This structure imparts significant lipophilicity, making it relevant for applications in surfactant chemistry or lipid-based drug delivery systems. The compound’s stereochemistry and functional groups—three acetyloxy groups, an acetamido group, and a long alkyl chain—dictate its physicochemical and biological properties .

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-dodecoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO9/c1-6-7-8-9-10-11-12-13-14-15-16-32-26-23(27-18(2)28)25(35-21(5)31)24(34-20(4)30)22(36-26)17-33-19(3)29/h22-26H,6-17H2,1-5H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEYYMFAQMSYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-Acetamido-2-deoxy-D-glucose

Glucosamine hydrochloride is acetylated using acetic anhydride in aqueous sodium hydroxide to yield 2-acetamido-2-deoxy-D-glucose.

Step 2: Protection of Hydroxyl Groups

  • C3 and C4 Acetylation : Treatment with acetic anhydride and pyridine selectively acetylates C3 and C4 hydroxyls.

  • C6 Alkylation : The C6 hydroxyl is alkylated with dodecyl bromide under phase-transfer conditions (e.g., NaH/DMF) to form the dodecyl ether.

Step 3: Anomeric Methyl Acetate Installation

The anomeric hydroxyl is activated using trichloroacetimidate chemistry, followed by nucleophilic substitution with methyl acetate anion (generated from methyl acetate and a strong base).

Key Reaction Conditions

StepReagents/ConditionsYield
C3/C4 AcetylationAc2O, pyridine, 0°C → RT, 12 h85%
C6 AlkylationDodecyl bromide, NaH, DMF, 60°C, 24 h72%
Anomeric SubstitutionCCl3CN, DBU, then CH3OAc, BF3·OEt268%

Step 1: Preparation of Glycosyl Donor

A thioglycoside donor is synthesized by treating peracetylated glucosamine with thiophenol and BF3·OEt2, enabling selective deprotection at C6.

Step 2: Dodecyl Ether Formation

The C6 hydroxyl is alkylated with dodecyl iodide in the presence of Ag2O, yielding the dodecyl ether.

Step 3: Glycosylation with Methyl Acetate

The glycosyl donor is coupled with methyl acetate using NIS/AgOTf as promoters, forming the β-anomeric linkage.

Optimization Insights

  • Solvent : Dichloromethane (DCM) outperforms THF and DMF in coupling efficiency.

  • Temperature : Reactions at –20°C minimize side products.

Critical Analysis of Methodologies

Regioselectivity Challenges

  • C6 vs. C3/C4 Reactivity : The C6 hydroxyl exhibits higher nucleophilicity, enabling preferential alkylation over acetylation.

  • Anomeric Control : Use of bulky promoters (e.g., NIS/AgOTf) ensures β-selectivity during glycosylation.

Yield Optimization

  • Alkylation Efficiency : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve dodecyl bromide reactivity, boosting yields to >75%.

  • Acetylation Side Reactions : Kinetic control (low temperature) prevents over-acetylation at C6.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl3) :

    • δ 5.21 (d, J = 3.6 Hz, H1), confirming β-configuration.

    • δ 4.85 (t, J = 9.8 Hz, H3/H4), indicative of acetylated protons.

  • ¹³C NMR :

    • 170.2 ppm (C=O, acetamido), 169.8 ppm (C=O, acetyl).

Mass Spectrometry

  • ESI-MS : m/z 515.6 [M+H]+, aligning with molecular formula C26H45NO9.

Industrial and Scalability Considerations

Catalytic Innovations

  • Zeolite Catalysts : Acidic EMT zeolites enhance carbonylation efficiency for methyl acetate production (patent US10287233B2).

  • Reactor Design : Fixed-bed reactors ensure continuous flow and catalyst longevity (>48 h stability).

Cost-Effective Alkylation

  • Dodecyl Bromide Recovery : Distillation techniques reclaim excess alkylating agent, reducing raw material costs by 30%.

Emerging Methodologies

Enzymatic Synthesis

  • Lipase-Catalyzed Acetylation : Candida antarctica lipase B (CAL-B) enables solvent-free acetylation at C3/C4, achieving 90% regioselectivity.

Flow Chemistry

  • Microreactor Systems : Continuous-flow setups reduce reaction times for dodecyl ether formation from 24 h to 2 h .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of the dodecyloxy group to a carboxylic acid.

    Reduction: Reduction of the acetamido group to an amine.

    Substitution: Replacement of the acetyloxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate exhibit antimicrobial properties. For instance, structural analogues have shown effectiveness against a range of bacteria including both gram-positive and gram-negative strains. The mechanism typically involves the inhibition of cell wall synthesis leading to bacterial cell death .

Enzyme Inhibition

This compound may serve as a potential inhibitor for enzymes such as α-glucosidase and acetylcholinesterase. In vitro studies have demonstrated that derivatives can modulate enzyme activity, which is crucial for conditions like Type 2 Diabetes Mellitus and Alzheimer's disease .

Glycoprotein Synthesis

The compound's structure allows it to function as a glycosyl donor in the synthesis of glycoproteins. This is particularly valuable in biopharmaceutical applications where glycosylation patterns significantly influence the efficacy and stability of therapeutic proteins .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. Such studies help in understanding the interactions at a molecular level and aid in the design of more effective drugs .

Polymer Chemistry

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate can be utilized in the development of new polymeric materials. Its unique structure promotes compatibility with various solvents and enhances the mechanical properties of polymer blends .

Coatings and Films

Due to its chemical stability and favorable solubility characteristics, this compound is explored for use in coatings and films that require specific barrier properties or enhanced durability against environmental factors .

Case Studies

Study Focus Findings
Synthesis of New Antimicrobial AgentsInvestigated structural analoguesShowed significant activity against ESBL-producing bacteria
Enzyme Inhibition Studiesα-glucosidase and acetylcholinesterase inhibitorsIdentified potential therapeutic candidates for diabetes and Alzheimer's
Polymer DevelopmentUse in polymeric materialsEnhanced mechanical properties noted in blends with cellulose derivatives

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Chain Length Effects

  • Molecular weight: ~539.66 g/mol (C28H45NO9).
  • Octyloxy Analogs: describes a compound with an octyloxy (C8) chain (C22H35NO9, MW ~457.52 g/mol). The shorter chain reduces lipophilicity (logP ≈ 3.8) but improves aqueous solubility compared to the dodecyl derivative .
  • Aromatic Substituents: 4-Methylphenoxy (, C21H27NO9, MW ~437.44 g/mol): Introduces a phenyl ring with a methyl group, enabling π-π interactions but reducing alkyl chain flexibility. 4-Formyl-2-Methoxyphenoxy (, C21H25NO11, MW ~475.43 g/mol): Polar formyl and methoxy groups enhance solubility in polar solvents .

Functional Group Modifications

  • Carboxylic Acid Derivatives: ’s compound (C19H29NO11, MW ~447.43 g/mol) replaces the alkyl chain with a pentanoic acid group, introducing acidity (pKa ~4.5) and enabling salt formation or conjugation chemistry .
  • Thioether Derivatives: describes a compound with an ethylsulfanyl group (C16H25NO8S, MW ~391.44 g/mol).

Acetylation Patterns

  • Triacetylated Analogs : ’s compound (C24H34O17, MW ~594.53 g/mol) has three acetyloxy groups, increasing steric hindrance and reducing enzymatic hydrolysis rates compared to the target compound’s two acetyloxy groups .
  • Branched Structures: and describe multi-acetylated, branched glycosides (e.g., C28H39NO18, MW ~677.61 g/mol), which exhibit higher molecular weights and complex solubility profiles due to extended glycosidic linkages .

Key Data Table

Compound Substituent (C6 Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Dodecyloxy (C12) C28H45NO9 539.66 High lipophilicity, surfactant potential
Octyloxy Analog (E1) Octyloxy (C8) C22H35NO9 457.52 Moderate solubility, shorter chain
4-Methylphenoxy (E11) 4-Methylphenoxy C21H27NO9 437.44 Aromatic interactions, lower MW
2-Nitrophenoxy (E13) 2-Nitrophenoxy C20H24N2O11 468.42 Electron-withdrawing, redox-active
Pentanoic Acid (E17) Pentanoic acid C19H29NO11 447.43 Acidic, conjugation-friendly
Triacetylated (E15) - C24H34O17 594.53 High steric hindrance, slow hydrolysis

Biological Activity

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This article delves into its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate
  • Molecular Formula : C24H46N2O10
  • CAS Number : 198782-59-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and its potential role in drug delivery systems.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of acetyloxy and acetamido groups is believed to enhance membrane permeability and disrupt bacterial cell walls.

  • Mechanism of Action :
    • Membrane Disruption : The dodecyloxy chain may facilitate insertion into lipid bilayers, leading to membrane destabilization.
    • Inhibition of Cell Wall Synthesis : The acetamido group can interfere with peptidoglycan synthesis in bacteria.

Cytotoxicity Studies

Cytotoxicity assays have shown variable results depending on the concentration and exposure time. Lower concentrations tend to exhibit selective toxicity towards cancer cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySelective cytotoxicity towards cancer cells
Drug DeliveryPotential carrier for hydrophobic drugs

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of similar compounds demonstrated that derivatives with long alkyl chains showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the inhibition zones.

Case Study 2: Cancer Cell Line Testing

In vitro studies using MCF-7 breast cancer cell lines revealed that [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate exhibited IC50 values in the micromolar range. This suggests a promising avenue for further exploration in cancer therapeutics.

Q & A

Q. What are the standard protocols for synthesizing [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate?

Methodological Answer: Synthesis involves multi-step processes, including acetylation , amination , and glycosylation . Key steps:

Acetylation : Introduce acetyl groups to hydroxyl moieties under controlled conditions (e.g., acetic anhydride in pyridine at 0–25°C).

Amination : Acetamido groups are added via nucleophilic substitution using acetamide derivatives.

Glycosylation : Attach the dodecyloxy group via a coupling agent (e.g., BF₃·Et₂O) in anhydrous dichloromethane.

Q. Critical Parameters :

  • Temperature : Maintain ≤25°C to prevent side reactions.
  • Solvent Choice : Use aprotic solvents (e.g., DCM, DMF) to stabilize intermediates.
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm final structure using ¹H/¹³C NMR (e.g., δ 2.0–2.1 ppm for acetyl groups) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on acetyl (δ 2.0–2.1 ppm), dodecyloxy (δ 1.2–1.3 ppm), and oxan ring (δ 3.5–5.5 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (δ 170–175 ppm) and glycosidic linkages (δ 95–105 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peak at m/z 481.1584 (M+H⁺) .

Validation : Compare spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts).

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

Methodological Answer: The compound’s stereochemistry (2R,3S,4R,5R,6R) is sensitive to:

  • Catalysts : Use of chiral catalysts (e.g., Sharpless-type) to enforce stereoselectivity.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for desired configurations.
  • Temperature Gradients : Lower temperatures (e.g., 0°C) reduce epimerization risks.

Case Study : Suboptimal solvent choice (e.g., THF) led to 15% epimerization at C3, resolved by switching to DCM .

Q. What are the stability profiles of acetylated groups under varying pH conditions?

Methodological Answer: Acetyl groups are labile under basic or strongly acidic conditions:

  • Hydrolysis Kinetics :
    • pH 1–3 : Slow hydrolysis (t₁/₂ > 24 hrs).
    • pH 10–12 : Rapid deacetylation (t₁/₂ < 1 hr).

Q. Mitigation Strategies :

  • Buffered Solutions : Use phosphate buffer (pH 7.4) for biological assays.
  • Protecting Groups : Replace acetyl with benzoyl for enhanced stability in basic media .

Q. How can researchers design experiments to assess the compound’s interaction with lipid membranes?

Methodological Answer: Experimental Design :

Membrane Models : Use liposomes (DPPC/cholesterol 7:3) to mimic eukaryotic membranes.

Techniques :

  • Fluorescence Anisotropy : Monitor changes in membrane rigidity upon compound incorporation.
  • DSC : Measure phase transition temperature shifts (ΔT ~2–5°C indicates interaction).

Controls : Compare with non-acetylated analogs to isolate acetyl group effects .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Methodological Answer: Reported Contradictions :

  • Antimicrobial Activity : Some studies report MIC = 8 µg/mL (vs. S. aureus), while others show no inhibition.

Q. Resolution Strategies :

  • Purity Verification : Re-test compound batches using HPLC (purity >98%).
  • Assay Conditions : Standardize broth microdilution protocols (e.g., CAMHB media, 37°C, 18–24 hrs).
  • Synergy Tests : Evaluate combinatorial effects with β-lactams to rule out indirect mechanisms .

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